(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O.2ClH/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2;;/h3-6,14H,11H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.15 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds containing the benzoimidazole moiety, similar to (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride, demonstrate significant effectiveness against a range of microorganisms. A study by El-Meguid (2014) found these compounds effective against both gram-positive and gram-negative bacteria, as well as fungi.
Photoluminescence
Derivatives of benzoimidazole, including those similar to the compound , have been studied for their photoluminescence behavior. Zhou et al. (2012) synthesized 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives and found that their zinc complexes exhibited increased fluorescent quantum yields, influenced by the solvent used (Zhou et al., 2012).
Fluorescence Applications
Tridentate ligands derived from benzimidazole, similar in structure to the compound , have been developed for fluorescence applications. Wei et al. (2006) investigated such ligands, noting their potential for applications in luminescence spectroscopy (Wei et al., 2006).
Eco-Friendly Synthesis
Recent research has focused on eco-friendly synthesis strategies involving benzimidazole derivatives. Mabrouk et al. (2020) conducted a study on the synthesis of pyrazolyl α-amino esters derivatives, demonstrating an economical and environmentally friendly approach (Mabrouk et al., 2020).
Ligand-Induced Structural Diversification
Benzimidazole derivatives can lead to diversification in compound structures. Yang et al. (2014) used (1H-benzimidazol-2-yl)-methanol to synthesize compounds with varying nuclearity and reported on their magnetic properties (Yang et al., 2014).
Synthesis of Complex Molecules
Sarki et al. (2021) explored the use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, demonstrating the versatility of benzimidazole-related compounds in complex chemical syntheses (Sarki et al., 2021).
Synthesis of Fluorescent Derivatives
The synthesis of benzimidazole derivatives with fluorescent properties has been explored. Jie (2005) reported on the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives with notable fluorescent characteristics (Jie, 2005).
Application in Synthesis of COX-2 Inhibitors
Tabatabai et al. (2012) synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as a selective COX-2 inhibitor, underlining its potential in medicinal chemistry (Tabatabai et al., 2012).
properties
IUPAC Name |
(5-amino-1-methylbenzimidazol-2-yl)methanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13;;/h2-4,13H,5,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOJMXXXLPVZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-methyl-1h-benzoimidazol-2-yl)-methanol dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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